molecular formula C18H16ClNO2 B5177757 N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5177757
M. Wt: 313.8 g/mol
InChI Key: HDJPYYPCTLBJPY-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (CAS: 831214-59-6) is a substituted acetamide derivative with the molecular formula C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g/mol . Its structure features a benzofuran core substituted with methyl groups at the 4- and 6-positions, linked via an acetamide group to a 2-chlorophenyl moiety. The IUPAC name varies linguistically (e.g., N-(2-chlorophényl)-2-(4,6-diméthyl-1-benzofuran-3-yl)acétamide in French), reflecting its international relevance in chemical research .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-11-7-12(2)18-13(10-22-16(18)8-11)9-17(21)20-15-6-4-3-5-14(15)19/h3-8,10H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJPYYPCTLBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its 4,6-dimethylbenzofuran and 2-chlorophenyl groups. Key comparisons with analogous compounds include:

Compound Core Structure Substituents Reference
N-(2-Chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide Benzofuran 4,6-dimethyl; 2-chlorophenyl
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole 2-chlorophenyl; 5-mercapto-thiadiazole
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole 6-trifluoromethyl; 2-chlorophenyl
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene 3-chloro-4-fluorophenyl; naphthalen-1-yl
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-bromophenyl; 4-methoxybenzyl-pyridazinone
  • Benzofuran vs.
  • In contrast, electron-withdrawing groups like trifluoromethyl () or halogens () modulate electronic properties .

Physicochemical Properties

Limited melting point (mp) data are available for the target compound, but comparisons with structurally related acetamides reveal trends:

Compound Melting Point (°C) Solubility Insights Reference
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 212–216 Low solubility in polar solvents due to thiadiazole
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-chlorophenyl)acetamide Not reported Likely hydrophobic (CF₃, benzothiazole)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 421 (decomposition) High mp due to naphthalene rigidity
  • The target compound’s 4,6-dimethylbenzofuran may enhance hydrophobicity compared to thiadiazole derivatives (), while the naphthalene analog () exhibits higher thermal stability due to extended π-conjugation .

Spectroscopic Characteristics

Infrared (IR) and NMR data highlight functional group variations:

  • : The thiadiazole derivative shows IR peaks at 1708 cm⁻¹ (C=O stretch) and 3147 cm⁻¹ (N–H), with ¹H NMR signals at δ 3.86 (CH₂CO) and 7.26–7.58 ppm (aromatic protons) .

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